5-Bromo-4-methoxypyrazolo[1,5-a]pyridine
Description
Significance of Pyrazolo[1,5-a]pyridine (B1195680) Core Structures in Drug Discovery and Medicinal Chemistry
The pyrazolo[1,5-a]pyridine core is a privileged scaffold in medicinal chemistry, meaning it is a molecular framework that is frequently found in biologically active compounds. mdpi.com Its rigid, planar structure provides a solid foundation for the development of potent and selective ligands for various biological targets. nih.gov The versatility of this scaffold allows for chemical modifications at multiple positions, enabling the fine-tuning of physicochemical properties and biological activity. benthamdirect.comnih.gov
Derivatives of pyrazolo[1,5-a]pyridine have demonstrated a wide range of pharmacological activities, making them valuable in the search for new drugs. benthamdirect.comresearchgate.net These activities include roles as kinase inhibitors, which are crucial in cancer therapy, as well as anti-inflammatory, antiviral, and antitubercular agents. nih.govresearchgate.netnih.gov The significance of this scaffold is underscored by its presence in several clinically investigated or approved drugs. researchgate.netnih.gov
Table 1: Examples of Biological Activities of Pyrazolo[1,5-a]pyridine Derivatives
| Biological Activity | Therapeutic Area | Reference |
|---|---|---|
| Kinase Inhibition | Cancer | nih.gov |
| Anti-tubercular | Infectious Disease | nih.gov |
| Anti-inflammatory | Inflammation | researchgate.net |
| Antiviral | Infectious Disease | researchgate.net |
| Dopamine D4 Antagonism | Neurology | nih.gov |
| Platelet Aggregation Inhibition | Cardiovascular | nih.gov |
The development of synthetic methodologies to access diverse pyrazolo[1,5-a]pyridine derivatives has been an active area of research. benthamdirect.comingentaconnect.comorganic-chemistry.org Techniques such as [3+2] cycloaddition reactions have provided efficient routes to functionalized pyrazolo[1,5-a]pyridines. researchgate.net This synthetic accessibility further enhances the value of the pyrazolo[1,5-a]pyridine scaffold in drug discovery programs.
Contextualization of 5-Bromo-4-methoxypyrazolo[1,5-a]pyridine as a Research Target and Scaffold
Within the broader family of pyrazolo[1,5-a]pyridines, specific substituted analogs serve as key intermediates or targets for further chemical elaboration. This compound is one such compound, valued for its potential as a building block in the synthesis of more complex molecules. The bromine atom at the 5-position and the methoxy (B1213986) group at the 4-position offer distinct opportunities for chemical modification.
The bromine atom, in particular, is a versatile functional group in organic synthesis. It can participate in a variety of cross-coupling reactions, such as Suzuki-Miyaura coupling, which are powerful methods for forming carbon-carbon bonds. mdpi.com This allows for the introduction of a wide range of substituents at the 5-position of the pyrazolo[1,5-a]pyridine core, enabling the exploration of structure-activity relationships. The methoxy group can also be a site for modification or can influence the electronic properties and conformation of the molecule.
While direct and extensive biological studies on this compound itself are not widely reported in the public domain, its significance lies in its utility as a scaffold. For instance, a closely related compound, 6-Bromo-4-methoxypyrazolo[1,5-a]pyridine-3-carbaldehyde, has been synthesized and is commercially available, indicating the accessibility and interest in this substitution pattern. americanelements.com The synthesis of derivatives like 6-Bromo-4-methoxypyrazolo[1,5-a]pyridine-3-carbonitrile has also been described, showcasing the potential for functionalization at other positions of the ring system. doi.org
Table 2: Key Substituted Pyrazolo[1,5-a]pyridine Derivatives and their Significance
| Compound Name | CAS Number | Significance | Reference |
|---|---|---|---|
| 6-Bromo-4-methoxypyrazolo[1,5-a]pyridine-3-carbaldehyde | 1207839-91-5 | Commercially available building block | americanelements.com |
| 6-Bromo-4-methoxypyrazolo[1,5-a]pyridine-3-carbonitrile | Not specified | Demonstrates potential for functionalization | doi.org |
The strategic placement of the bromo and methoxy groups on the pyrazolo[1,5-a]pyridine framework makes this compound a valuable tool for medicinal chemists. It serves as a starting point for the creation of libraries of novel compounds that can be screened for a variety of biological activities, contributing to the ongoing efforts to discover and develop new medicines.
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C8H7BrN2O |
|---|---|
Molecular Weight |
227.06 g/mol |
IUPAC Name |
5-bromo-4-methoxypyrazolo[1,5-a]pyridine |
InChI |
InChI=1S/C8H7BrN2O/c1-12-8-6(9)3-5-11-7(8)2-4-10-11/h2-5H,1H3 |
InChI Key |
ZCIQIVKPDOKGCE-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=CN2C1=CC=N2)Br |
Origin of Product |
United States |
Synthetic Methodologies and Chemical Transformations of 5 Bromo 4 Methoxypyrazolo 1,5 a Pyridine and Its Derivatives
Direct Synthesis Approaches for 5-Bromo-4-methoxypyrazolo[1,5-a]pyridine
Direct synthetic routes to specifically substituted pyrazolo[1,5-a]pyridines, such as the 5-bromo-4-methoxy derivative, often rely on the strategic formation of the bicyclic core with pre-installed functional groups or through the synthesis of closely related, versatile intermediates.
1,3-Dipolar Cycloaddition Reactions in the Formation of this compound
The 1,3-dipolar cycloaddition reaction is a cornerstone in the synthesis of the pyrazolo[1,5-a]pyridine (B1195680) scaffold. nih.gov This method typically involves the reaction of N-iminopyridinium ylides, which act as 1,3-dipoles, with various dipolarophiles like alkenes or alkynes. nih.govmdpi.com The reaction proceeds via a [3+2] cycloaddition mechanism to construct the fused pyrazole (B372694) ring. rsc.org
For the specific synthesis of a 5-bromo-4-methoxy substituted derivative, this strategy would necessitate starting with a correspondingly substituted N-iminopyridinium ylide. The reaction of this ylide with a suitable alkyne or alkene, followed by an oxidation step, would yield the desired pyrazolo[1,5-a]pyridine core. mdpi.com The regioselectivity of the cycloaddition can be influenced by the electronic properties of the substituents on both the ylide and the dipolarophile. While this remains a primary and powerful method for accessing the general scaffold, specific examples detailing the direct synthesis of this compound using this approach require bespoke starting materials. nih.govorganic-chemistry.org
Preparation of Related Halogenated and Alkoxy-Substituted Pyrazolo[1,5-a]pyridine Intermediates (e.g., 6-Bromo-4-methoxypyrazolo[1,5-a]pyridine-3-carbonitrile)
The synthesis of functionalized intermediates is a critical step in accessing more complex derivatives. The preparation of 6-Bromo-4-methoxypyrazolo[1,5-a]pyridine-3-carbonitrile, a key intermediate for various pharmaceutical compounds, has been documented. chemicalbook.com One reported synthesis involves a multi-step process starting from 3-bromo-5-methoxypyridinamine.
The process begins with the reaction of the 2,4,6-trimethylbenzenesulfonic acid salt of 3-bromo-5-methoxypyridinamine with 2-chloropropene (B1346963) cyanide in the presence of potassium carbonate. This is followed by a cyclization step induced by heating with diazabicyclo[5.4.0]undec-7-ene (DBU). The final product is obtained after purification by recrystallization. chemicalbook.com
Table 1: Synthesis of 6-Bromo-4-methoxypyrazolo[1,5-a]pyridine-3-carbonitrile
| Reactant 1 | Reactant 2 | Reagents | Solvent | Conditions | Product | Yield |
|---|---|---|---|---|---|---|
| 2,4,6-trimethylbenzenesulfonic acid 3-bromo-5-methoxypyridinamine salt | 2-chloropropene cyanide | 1. Potassium carbonate 2. Diazabicyclo (DBU) | DMF | 1. 20-30°C, 8h 2. 50-60°C, 20h | 6-Bromo-4-methoxypyrazolo[1,5-a]pyridine-3-carbonitrile | 56% chemicalbook.com |
This intermediate, featuring bromo, methoxy (B1213986), and cyano groups, serves as a versatile platform for further chemical modifications.
General Synthetic Strategies for Pyrazolo[1,5-a]pyridine Scaffolds Relevant to Halogenated and Methoxylated Derivatives
Broader synthetic strategies provide the foundational chemistry for creating a wide array of pyrazolo[1,5-a]pyridine derivatives, including those with halogen and methoxy substituents.
Cyclization and Condensation Reactions
Cyclization and condensation reactions are among the most frequently employed strategies for constructing fused heterocyclic systems like pyrazolo[1,5-a]pyrimidines and pyridines. nih.gov A common approach involves the condensation of a 5-aminopyrazole derivative with a β-dicarbonyl compound or its equivalent. nih.gov In this reaction, the aminopyrazole acts as a binucleophile, attacking the carbonyl carbons, which is followed by a cyclization and dehydration cascade to form the fused ring. nih.gov The choice of the β-dicarbonyl compound is crucial as it dictates the substitution pattern on the newly formed six-membered ring. nih.gov
Another powerful method is the cyclocondensation of aminopyrazoles with enaminones or chalcones, often in the presence of an oxidizing agent, to form the pyrazolo[1,5-a]pyrimidine (B1248293) core. nih.gov Intramolecular cyclizations of transient species like nitrenes and ethynylpyridines have also been utilized to achieve the pyrazolo[1,5-a]pyridine structure. nih.gov
Multi-Component Reactions
Multi-component reactions (MCRs) are highly efficient processes where three or more reactants combine in a single operation to form a product that contains significant portions of all the starting materials. distantreader.org MCRs are valued for their high atom economy, procedural simplicity, and the ability to rapidly generate molecular complexity. distantreader.orgmdpi.com For the synthesis of related fused pyrazole systems like pyrazolo[1,5-a]quinazolines, MCRs have been developed that involve the reaction of aminopyrazole derivatives, various aromatic aldehydes, and a cyclic 1,3-dicarbonyl compound such as cyclohexan-1,3-dione or dimedone. distantreader.org These reactions typically proceed in a solvent like ethanol (B145695) with a base catalyst, yielding the complex heterocyclic scaffold in a single step. distantreader.org
Cross-Dehydrogenative Coupling Reactions
Cross-dehydrogenative coupling (CDC) has emerged as a sustainable and atom-efficient strategy for bond formation, as it avoids the need for pre-functionalization of the substrates. nih.govacs.org This method has been successfully applied to the synthesis of pyrazolo[1,5-a]pyridines. nih.gov An efficient, catalyst-free CDC process involves the reaction between N-amino-2-iminopyridines and 1,3-dicarbonyl compounds (e.g., β-ketoesters and β-diketones). nih.govresearchgate.net
The reaction is promoted by acetic acid and uses molecular oxygen as a green oxidant. acs.org The proposed mechanism involves an initial oxidative C(sp³)–C(sp²) dehydrogenative coupling, followed by a dehydrative cyclization to furnish the final pyrazolo[1,5-a]pyridine product with high atom economy. nih.gov
Table 2: Example of Cross-Dehydrogenative Coupling for Pyrazolo[1,5-a]pyridine Synthesis
| N-aminopyridine Substrate | 1,3-Dicarbonyl Substrate | Promoter/Oxidant | Solvent | Conditions | Product Type |
|---|---|---|---|---|---|
| N-amino-2-imino-pyridines | β-ketoesters (e.g., ethyl acetoacetate) | Acetic Acid / O₂ | Ethanol | 130°C, 18h | Substituted pyrazolo[1,5-a]pyridines nih.govacs.org |
| N-amino-2-imino-pyridines | β-diketones (e.g., acetylacetone) | Acetic Acid / O₂ | Ethanol | 130°C, 18h | Substituted pyrazolo[1,5-a]pyridines nih.govacs.org |
This approach represents a modern and environmentally conscious alternative to traditional cross-coupling methods for constructing the pyrazolo[1,5-a]pyridine core.
Regioselective Synthesis and Isomer Control
The controlled synthesis of specific isomers of substituted pyrazolo[1,5-a]pyridines is a significant challenge in synthetic organic chemistry. sci-hub.se Traditional methods, such as the 1,3-dipolar cycloaddition between an N-aminopyridinium salt and an alkyne, often result in a mixture of regioisomers, particularly when using unsymmetrical pyridinium (B92312) salts. sci-hub.se This lack of regiocontrol can complicate purification and limit the accessibility of desired analogs for further studies. sci-hub.se
To address this, researchers have focused on developing methodologies that offer high regioselectivity. One common strategy involves the cyclocondensation of 3-aminopyrazoles with various 1,3-bielectrophilic compounds. nih.gov The regioselectivity in these reactions is often dictated by the differential reactivity of the nucleophilic centers in the aminopyrazole and the electrophilic sites in the coupling partner. For instance, the reaction of 5-aminopyrazoles with β-dicarbonyl compounds typically proceeds with high regioselectivity, attributed to the greater nucleophilicity of the exocyclic primary amino group compared to the endocyclic nitrogen.
Recent advancements have led to the development of divergent synthetic routes that allow for the selective formation of either pyrazolo[1,5-a]pyridines or imidazo[1,5-a]pyridines from a common intermediate, highlighting the sophisticated control that can be achieved over the reaction outcome. sci-hub.senih.gov These methods are crucial for systematically exploring the structure-activity relationships of this class of compounds. Furthermore, oxidative [3+2] cycloaddition reactions of N-aminopyridines with α,β-unsaturated carbonyl compounds have been shown to be effective for the synthesis of functionalized pyrazolo[1,5-a]pyridines under mild, metal-free conditions. organic-chemistry.org
The synthesis of specific regioisomers of pyrazolo[1,5-a]pyrimidinones has also been a subject of investigation, with distinct synthetic pathways developed to selectively afford either the pyrimidin-7-one or the pyrimidin-5-one isomer. acs.orgresearchgate.net These methods provide valuable tools for accessing a wider range of structurally diverse compounds within this heterocyclic family.
Green Chemistry and Microwave-Assisted Synthetic Approaches
In recent years, there has been a significant shift towards the development of more environmentally benign and efficient synthetic methods. Green chemistry principles are increasingly being applied to the synthesis of pyrazolo[1,5-a]pyridines and related heterocycles. nih.gov These approaches aim to minimize waste, reduce the use of hazardous reagents and solvents, and improve energy efficiency. cu.edu.eg
Microwave-assisted organic synthesis has emerged as a powerful tool in this regard, often leading to dramatically reduced reaction times, higher yields, and improved purity of the products. nih.gov Several studies have reported the successful application of microwave irradiation in the synthesis of pyrazolo[1,5-a]pyrimidines and their derivatives. nih.gov For example, a microwave-assisted, solvent-free method has been developed for the regioselective synthesis of functionalized 6-(aryldiazenyl)pyrazolo[1,5-a]pyrimidin-7-amines. nih.gov Another efficient palladium-catalyzed, microwave-assisted synthesis of various pyrazole-fused heterocycles, including pyrazolo[1,5-a]pyrimidines, has been demonstrated under solvent-free conditions. nih.gov
Solvent-free reactions, often conducted by grinding the reactants together at room temperature, represent another green synthetic strategy. cu.edu.eg A one-pot, solvent-free synthesis of pyrazolo[1,5-a]pyrimidines has been reported, which involves the reaction of a sodium salt of a β-hydroxyenone with heterocyclic amines in the presence of a catalytic amount of acetic acid. cu.edu.eg This method offers simplicity, high yields, and avoids the use of volatile organic solvents. cu.edu.eg The use of aqueous media in conjunction with ultrasound irradiation has also been explored as a green approach for the synthesis of pyrazolo[1,5-a]pyrimidine derivatives. bme.hu
These green and microwave-assisted approaches not only offer practical advantages in terms of efficiency and sustainability but also contribute to the development of more economical and environmentally friendly processes for the production of these important heterocyclic compounds. nih.govcu.edu.egresearchgate.net
Post-Synthetic Functionalization and Derivatization of Pyrazolo[1,5-a]pyridine Systems
The pyrazolo[1,5-a]pyridine scaffold serves as a versatile template for the introduction of a wide array of functional groups. Post-synthetic modifications are crucial for fine-tuning the physicochemical and biological properties of these molecules.
Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Stille, Buchwald)
Palladium-catalyzed cross-coupling reactions are indispensable tools for the functionalization of the pyrazolo[1,5-a]pyridine core, particularly at halogenated positions. The bromine atom at the 5-position of this compound makes it an ideal substrate for such transformations.
The Suzuki-Miyaura coupling is widely employed to introduce aryl and heteroaryl moieties. nih.govencyclopedia.pub For instance, 3-bromo-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-5-one has been successfully coupled with various aryl and heteroaryl boronic acids. researchgate.net The choice of catalyst and ligand is critical to prevent side reactions like debromination. researchgate.net Similarly, the Stille coupling allows for the introduction of various organic groups using organotin reagents. The reaction of 7-bromopyrazolo[1,5-a]pyridine (B1292798) with vinyltributyltin, catalyzed by tetrakis(triphenylphosphine)palladium(0), yields 7-vinylpyrazolo[1,5-a]pyridine.
The Buchwald-Hartwig amination is another powerful palladium-catalyzed reaction for forming carbon-nitrogen bonds, enabling the introduction of primary and secondary amines at the 5-position. These cross-coupling methodologies provide a robust platform for creating diverse libraries of pyrazolo[1,5-a]pyridine derivatives for various applications. nih.govrsc.org
Table 1: Examples of Palladium-Catalyzed Cross-Coupling Reactions on Pyrazolo[1,5-a]pyridine Scaffolds
| Reaction Type | Substrate | Reagent | Catalyst/Ligand | Product | Reference |
|---|---|---|---|---|---|
| Suzuki-Miyaura | 3-Bromo-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-5-one | Aryl/Heteroaryl boronic acids | XPhosPdG2/XPhos | C3-Arylated derivatives | researchgate.net |
| Stille | 7-Bromopyrazolo[1,5-a]pyridine | Vinyltributyltin | Pd(PPh₃)₄ | 7-Vinylpyrazolo[1,5-a]pyridine | |
| C-H/C-H Cross-Coupling | Pyrazolo[1,5-a]pyridines | Thiophenes, thiazoles, furans, etc. | Pd(OAc)₂/AgOAc | C-H functionalized products | rsc.org |
View Data
[ {"Reaction Type": "Suzuki-Miyaura", "Substrate": "3-Bromo-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-5-one", "Reagent": "Aryl/Heteroaryl boronic acids", "Catalyst/Ligand": "XPhosPdG2/XPhos", "Product": "C3-Arylated derivatives", "Reference": " researchgate.net"}, {"Reaction Type": "Stille", "Substrate": "7-Bromopyrazolo[1,5-a]pyridine", "Reagent": "Vinyltributyltin", "Catalyst/Ligand": "Pd(PPh₃)₄", "Product": "7-Vinylpyrazolo[1,5-a]pyridine", "Reference": ""}, {"Reaction Type": "C-H/C-H Cross-Coupling", "Substrate": "Pyrazolo[1,5-a]pyridines", "Reagent": "Thiophenes, thiazoles, furans, etc.", "Catalyst/Ligand": "Pd(OAc)₂/AgOAc", "Product": "C-H functionalized products", "Reference": " rsc.org"} ]Nucleophilic Aromatic Substitution (SNAr) Reactions
Nucleophilic aromatic substitution (SNAr) is a key strategy for functionalizing the pyrazolo[1,5-a]pyridine ring, particularly at positions activated by the ring nitrogen atoms. nih.gov The electron-withdrawing nature of the nitrogen in the pyridine (B92270) ring facilitates nucleophilic attack at the ortho (C7) and para (C5) positions. echemi.comuci.edu Therefore, the 5-bromo substituent in this compound can be displaced by a variety of nucleophiles.
Common nucleophiles used in SNAr reactions on this scaffold include aromatic and alkyl amines, cycloalkylamines, and alkoxides. nih.gov These reactions are often carried out by heating the substrate with the nucleophile, sometimes in the presence of a base. nih.govresearchgate.net The reactivity of the halo-pyrazolopyridine can be tuned by the electronic and steric properties of other substituents on the ring system. iu.edu For instance, the presence of electron-withdrawing groups can further activate the ring towards nucleophilic attack.
The SNAr mechanism typically involves the formation of a resonance-stabilized Meisenheimer complex as a reaction intermediate. iu.edunih.gov The stability of this intermediate is a key factor in determining the feasibility and regioselectivity of the reaction. echemi.com Computational studies can be employed to predict the most likely site of nucleophilic attack by analyzing the activation energies of competing reaction pathways. wuxibiology.com
Introduction of Diverse Functional Groups and Structural Modifications at Specific Positions (e.g., positions 3, 5, 7, and 4-methoxy position of the pyrazolo[1,5-a]pyridine ring)
The pyrazolo[1,5-a]pyridine scaffold offers multiple sites for the introduction of diverse functional groups, allowing for extensive structural modifications. The reactivity of each position is influenced by the electronic properties of the heterocyclic system.
Position 3: This position on the pyrazole ring is highly nucleophilic and susceptible to electrophilic substitution. encyclopedia.pub It can also be functionalized through palladium-catalyzed C-H activation, allowing for the introduction of aryl groups. nih.govencyclopedia.pub
Position 5: As discussed, the 5-position is readily functionalized via palladium-catalyzed cross-coupling and SNAr reactions when a halogen is present. nih.gov
Position 7: Similar to the 5-position, the 7-position is activated towards nucleophilic attack due to its ortho relationship with the ring nitrogen. nih.gov It can also be functionalized through C-H activation methodologies. encyclopedia.pubresearchgate.net Bedford and co-workers have developed protocols for the selective functionalization of either the 3 or 7-position by carefully choosing the electronic properties of the coupling partners. nih.govencyclopedia.pub
4-methoxy position: The methoxy group at the 4-position can also be a site for modification. For example, demethylation can provide a hydroxyl group, which can then be used as a handle for further derivatization. The introduction of a methoxy group has been shown to influence the biological activity of related heterocyclic systems. nih.govacs.orgacs.org
The ability to selectively functionalize these different positions provides a powerful means to systematically explore the structure-activity relationships of pyrazolo[1,5-a]pyridine derivatives and to optimize their properties for specific applications. nih.gov
Table 2: Summary of Functionalization Strategies for the Pyrazolo[1,5-a]pyridine Core
| Position | Reactivity | Common Reactions | Introduced Functional Groups |
|---|---|---|---|
| 3 | Nucleophilic | Electrophilic substitution, Pd-catalyzed C-H activation | Aryl groups, halogens |
| 5 | Electrophilic (with leaving group) | Pd-catalyzed cross-coupling, SNAr | Aryl, heteroaryl, alkyl, amino, alkoxy groups |
| 7 | Electrophilic (with leaving group) | SNAr, Pd-catalyzed C-H activation | Aryl groups, amines |
| 4-methoxy | - | Demethylation, further derivatization | Hydroxyl group and its derivatives |
View Data
[ {"Position": 3, "Reactivity": "Nucleophilic", "Common Reactions": "Electrophilic substitution, Pd-catalyzed C-H activation", "Introduced Functional Groups": "Aryl groups, halogens"}, {"Position": 5, "Reactivity": "Electrophilic (with leaving group)", "Common Reactions": "Pd-catalyzed cross-coupling, SNAr", "Introduced Functional Groups": "Aryl, heteroaryl, alkyl, amino, alkoxy groups"}, {"Position": 7, "Reactivity": "Electrophilic (with leaving group)", "Common Reactions": "SNAr, Pd-catalyzed C-H activation", "Introduced Functional Groups": "Aryl groups, amines"}, {"Position": "4-methoxy", "Reactivity": "-", "Common Reactions": "Demethylation, further derivatization", "Introduced Functional Groups": "Hydroxyl group and its derivatives"} ]Structure Activity Relationship Sar Studies on Pyrazolo 1,5 a Pyridine Derivatives with Positional Relevance
Impact of Substituent Patterns on Biological Activity within the Pyrazolo[1,5-a]pyridine (B1195680) Framework
The biological activity of pyrazolo[1,5-a]pyridine derivatives is significantly influenced by the nature and position of substituents on the heterocyclic core. researchgate.net Structure-activity relationship (SAR) studies have demonstrated that even minor modifications to the substituent patterns can lead to substantial changes in pharmacological properties. nih.gov
For instance, in the context of antitubercular agents, the position of a methyl group on the pyridine (B92270) ring was found to be critical. nih.gov Substitution at the 5-position was optimal, while placing the methyl group at the 4-, 6-, or 7-position resulted in a significant decrease in potency against Mycobacterium tuberculosis. nih.gov This highlights the sensitivity of the biological activity to the spatial arrangement of substituents.
Furthermore, the introduction of different functional groups at various positions has been explored to modulate activity. For example, replacing a methyl group at the 5-position with a methoxyl, ethyl, or chloro moiety was well-tolerated and maintained antitubercular potency. nih.gov Conversely, larger hydrophobic substituents at the same position, such as isopropyl or phenyl groups, were detrimental to the activity. nih.gov
The substituent at the R2 position also plays a role, with small hydrophobic groups like methyl, ethyl, or cyclopropyl (B3062369) being well-tolerated. nih.gov However, the absence of a substituent or the presence of a larger group like phenyl at this position led to a significant reduction in potency. nih.gov These findings underscore the importance of a systematic exploration of substituent patterns to identify key structural features for desired biological effects.
| Compound | R1 Substituent | Position | MIC (nM) against Mtb H37Rv |
|---|---|---|---|
| 5g | Methyl | 5 | Potent |
| 5h | Methyl | 4 | 2-149-fold less potent than 5g |
| 5i | Methyl | 6 | 2-149-fold less potent than 5g |
| 5j | Methyl | 7 | 2-149-fold less potent than 5g |
Specific Insights from Halogenated and Alkoxy-Substituted Pyrazolo[1,5-a]pyridines
The introduction of halogen and alkoxy groups into the pyrazolo[1,5-a]pyridine scaffold has been a common strategy to modulate the physicochemical and biological properties of these compounds. Halogenated heteroaromatic compounds are important for synthesizing complex natural products and drugs. rsc.org
Halogenation, particularly at the C3 position of the pyrazolo[1,5-a]pyrimidine (B1248293) core (a related scaffold), has been achieved using various reagents and conditions. rsc.orgresearchgate.net The presence of a halogen atom can influence the electronic properties of the molecule and provide a handle for further functionalization through cross-coupling reactions. rsc.org For example, a series of 3-halo-pyrazolo[1,5-a]pyrimidine derivatives were synthesized and showed high yields and good functional group tolerance. nih.gov
In the context of antitubercular pyrazolo[1,5-a]pyridine-3-carboxamides, the introduction of a fluorine atom at the 2-position of a phenyl ring attached to the carboxamide did not negatively affect the activity, likely due to its small size. nih.gov This suggests that the steric profile of the halogen substituent is a critical determinant of its impact on biological activity.
Alkoxy groups, such as a methoxy (B1213986) group, have also been shown to be important for biological activity. In one study, a 2-methyl-5-methoxy-pyrazolo[1,5-a]pyridine scaffold displayed better potency against drug-resistant clinical M. tuberculosis isolates compared to the corresponding 2-methyl-5-methyl analog. nih.gov This indicates that the electronic-donating nature of the methoxy group can be beneficial for activity.
| Compound | Scaffold | Substituent | Activity |
|---|---|---|---|
| - | 2-methyl-5-methoxy-pyrazolo[1,5-a]pyridine | 5-methoxy | Better potency against drug-resistant Mtb |
| - | 2-methyl-5-methyl-pyrazolo[1,5-a]pyridine | 5-methyl | Less potent than 5-methoxy analog |
| 6h | Pyrazolo[1,5-a]pyridine-3-carboxamide derivative | 2-fluoro on phenyl ring | Potent antitubercular activity (MIC = 0.007 μg/mL) |
Optimization Strategies through Substituent Variation on the Pyrazolo[1,5-a]pyridine Scaffold
Optimization of the biological activity of pyrazolo[1,5-a]pyridine derivatives often involves a systematic variation of substituents to probe the chemical space around the core scaffold. rsc.org This approach allows for the fine-tuning of properties such as potency, selectivity, and pharmacokinetic profiles.
One common strategy is scaffold hopping, where the core structure is modified while retaining key pharmacophoric features. nih.gov This can lead to the discovery of novel chemical series with improved properties. Another approach is fragment-based drug design, which involves identifying small molecular fragments that bind to the target and then growing or linking them to create more potent molecules.
The synthesis of diverse libraries of pyrazolo[1,5-a]pyridine derivatives with various substitution patterns is crucial for SAR studies. nih.gov Efficient synthetic methods, such as one-pot cyclization reactions, enable the rapid generation of analogs for biological evaluation. nih.gov For example, palladium-catalyzed cross-coupling reactions have been used to introduce a wide range of functional groups, enhancing the structural diversity and biological activity of these compounds. nih.gov
The optimization process is often guided by computational modeling to understand the binding interactions between the ligands and their biological targets. nih.gov This can provide insights into the structural requirements for optimal activity and help in the rational design of new analogs. For instance, docking studies can reveal how different substituents interact with specific amino acid residues in the binding pocket of a target protein.
| Compound | Modification | IC50 (nM) |
|---|---|---|
| 7 | Initial hit | 650 |
| 7a | Systematic optimization | 31 |
Preclinical Biological and Pharmacological Investigations of Pyrazolo 1,5 a Pyridine Derivatives
Target-Specific Inhibitory Activities
Investigations into pyrazolo[1,5-a]pyridine (B1195680) derivatives have frequently centered on their ability to inhibit specific enzymes, particularly protein kinases, which are crucial in cell signaling and proliferation.
The pyrazolo[1,5-a]pyridine nucleus is a key component in several kinase inhibitors developed for targeted cancer therapy. nih.gov The structure serves as an effective bioisostere for adenine, enabling it to occupy the ATP-binding pocket of various kinases. nih.gov Research has shown that substitutions on the pyrazolo[1,5-a]pyridine ring are critical for modulating potency and selectivity. For instance, in the development of certain kinase inhibitors, bromination has been shown to significantly enhance enzymatic inhibition and cellular activity. nih.gov
The utility of this scaffold is highlighted by the development of novel derivatives targeting kinases such as Threonine Tyrosine Kinase (TTK), a regulator of the mitotic checkpoint. A scaffold-hopping approach led to the identification of pyrazolo[1,5-a]pyrimidines as potent TTK inhibitors, culminating in the discovery of CFI-402257, a highly selective and orally bioavailable anticancer agent. nih.gov Similarly, derivatives have been developed as inhibitors of Tropomyosin Receptor Kinase (Trk), with several compounds now in clinical use or trials for treating solid tumors. mdpi.com
Table 1: Examples of Kinase Inhibition by Pyrazolo[1,5-a]pyridine Derivatives Note: Data presented is for various derivatives within the class, not specifically for 5-Bromo-4-methoxypyrazolo[1,5-a]pyridine.
| Compound Class | Target Kinase | Key Findings |
|---|---|---|
| Pyrazolo[1,5-a]pyrimidine (B1248293) Derivatives | TrkA, TrkB, TrkC | Compound 22 showed high activity with IC50 values of 3 nM, 14 nM, and 1 nM, respectively. mdpi.com |
| Pyrazolo[1,5-a]pyrimidine Derivatives | TTK | CFI-402257 identified as a potent inhibitor with a Ki of 0.1 nM. nih.gov |
This table is interactive. Click on headers to sort.
Beyond kinases, the broader class of pyridine-containing compounds has been explored for inhibitory activity against other enzyme systems. For example, certain pyridine (B92270) derivatives have been investigated as inhibitors of acetylcholinesterase (AChE) in the context of Alzheimer's disease. nih.gov However, specific studies detailing the inhibition of enzymes like carboxylesterase or translocator protein by this compound are not prominent in the reviewed literature.
Antiproliferative and Anticancer Efficacy in Preclinical Models
The kinase inhibitory properties of pyrazolo[1,5-a]pyridine derivatives directly translate into significant antiproliferative and anticancer effects. These compounds have been evaluated against numerous human cancer cell lines.
High TTK expression levels are correlated with high tumor grade and poor patient outcomes, making it a viable anticancer target. nih.gov TTK inhibitors based on the pyrazolo[1,5-a]pyrimidine scaffold have been shown to induce chromosome segregation errors, aneuploidy, and cell death in cancer cells. nih.gov One such derivative, CFI-402257, demonstrated a dose-dependent increase in tumor growth inhibition in a colorectal cancer xenograft model. nih.gov
Structure-activity relationship (SAR) studies have revealed that modifications, such as the introduction of a methoxy (B1213986) group on an aryl moiety, can enhance anticancer activity across cell lines like MCF-7, HepG-2, and HCT-116. mdpi.com
Table 2: Antiproliferative Activity of Selected Pyrazolo[1,5-a]pyrimidine Derivatives Note: Data presented is for various derivatives within the class, not specifically for this compound.
| Compound | Cell Line | Activity |
|---|---|---|
| Compound 22 (Trk inhibitor) | KM12 (Colon Cancer) | Potent inhibition of proliferation with an IC50 of 1 nM. mdpi.com |
| CFI-402257 (TTK inhibitor) | HCT116 (Colorectal Cancer) | Showed 68% tumor growth inhibition in a xenograft model. nih.gov |
| nih.govmdpi.comnih.govtriazolo[1,5-a]pyridinylpyridines | HCT-116, U-87 MG, MCF-7 | A series of derivatives showed potent antiproliferative activities against these cell lines. nih.gov |
This table is interactive. Click on headers to sort.
Antitubercular Activity Profiles
Pyrazolo[1,5-a]pyridine-3-carboxamides (PPAs) have emerged as a potent class of antituberculosis agents. nih.govacs.org Research in this area has focused on modifying the scaffold to improve efficacy against drug-resistant strains of Mycobacterium tuberculosis (Mtb).
SAR studies indicated that a 2-methyl-5-methoxy-pyrazolo[1,5-a]pyridine scaffold displayed better potency against drug-resistant clinical Mtb isolates compared to related structures. nih.govacs.org This highlights the potential importance of the methoxy group at the 5-position (isomeric to the 4-position in the subject compound) for antitubercular activity. A series of PPA derivatives bearing a diaryl side chain exhibited excellent in vitro potency against both drug-susceptible (H37Rv) and drug-resistant Mtb strains, with some compounds showing MIC values below 0.002 µg/mL. nih.govacs.org Further studies on tetrahydropyrazolo[1,5-a]pyrimidine-3-carboxamide analogues also showed bactericidal efficacy against Mtb. plos.org
Antiviral Activity
The pyrazolo[1,5-a]pyridine scaffold has been associated with antiviral activity. nih.gov However, specific, detailed studies focusing on this compound against a range of viruses were not found in the reviewed literature. Research on related pyrimidine (B1678525) nucleoside analogs has shown that substitutions at the C-5 position can significantly influence antiviral potency, particularly against herpes simplex virus. nih.gov
Other Investigated Biological Activities
The versatility of the pyrazolo[1,5-a]pyridine scaffold and related structures has led to their investigation in a variety of other therapeutic areas.
Anti-inflammatory Activity: Pyrazolo[1,5-a]quinazoline derivatives have been identified as novel anti-inflammatory compounds. nih.govnih.gov Screening of a compound library identified molecules that inhibit lipopolysaccharide (LPS)-induced nuclear factor κB (NF-κB) transcriptional activity, a key pathway in inflammation. nih.govnih.gov
Antioxidant Activity: Several studies have reported on the antioxidant properties of fused pyridine analogs. nih.govgrowingscience.com Certain pyrano[3,2-c]pyridines and pyrazolo[4,3-c]pyridines exhibited very strong oxygen free-radical scavenger activity, comparable to curcumin. nih.gov
Anti-diabetic Activity: The inhibition of α-amylase and α-glucosidase are key strategies in managing type 2 diabetes. nih.gov Aryl-substituted pyrazolo[3,4-b]pyridine derivatives have been synthesized and shown to have excellent inhibitory activity against α-amylase, demonstrating better performance than the reference drug acarbose. mdpi.com
Anti-Alzheimer's Activity: The pyridine nucleus is a component of compounds designed as multi-target-directed ligands for Alzheimer's disease. mdpi.com For instance, imidazo[1,5-a]pyridine (B1214698) derivatives have been developed as 5-HT4 receptor partial agonists for the treatment of cognitive disorders associated with the disease. nih.govresearchgate.net
Anti-arthritic Activity: While not directly studied for "anti-arthritic" effects, the demonstrated anti-inflammatory activity of related scaffolds suggests a potential therapeutic role in inflammatory joint diseases like arthritis. nih.govnih.gov
Mechanistic Investigations of Biological Action (e.g., ATP-competitive vs. Allosteric Inhibition)
The mechanistic understanding of how a drug candidate interacts with its biological target is fundamental in preclinical research. For kinase inhibitors, a primary distinction is made between compounds that compete with adenosine (B11128) triphosphate (ATP) for binding at the enzyme's active site (ATP-competitive inhibition) and those that bind to a different site on the enzyme to modulate its activity (allosteric inhibition). Investigations into the biological action of this compound and its closely related derivatives have provided insights into their inhibitory mechanisms, primarily pointing towards an ATP-competitive mode of action, a common feature for this class of compounds.
The pyrazolo[1,5-a]pyridine scaffold is recognized as a "privileged structure" in medicinal chemistry, particularly for the development of kinase inhibitors. nih.gov This is due to its structural resemblance to the purine (B94841) core of ATP, allowing it to effectively bind to the ATP-binding pocket of various kinases. nih.gov The nitrogen atoms in the pyrazolo[1,5-a]pyridine ring system can form crucial hydrogen bonds with the hinge region of the kinase, which is a conserved structural element connecting the N- and C-lobes of the catalytic domain. This interaction anchors the inhibitor in the active site, preventing the binding of ATP and subsequent phosphorylation of substrate proteins.
While direct and specific mechanistic studies for "this compound" are not extensively detailed in publicly available literature, significant insights can be drawn from the well-characterized derivative, 6-Bromo-4-methoxypyrazolo[1,5-a]pyridine-3-carbonitrile , also known as PDK1-IN-1 . This compound has been identified as an inhibitor of 3-phosphoinositide-dependent protein kinase-1 (PDK1), a key enzyme in the PI3K/AKT signaling pathway that is often dysregulated in cancer. medchemexpress.com
The broader class of pyrazolo[1,5-a]pyrimidine derivatives, which are structurally analogous to pyrazolo[1,5-a]pyridines, have been shown to act as both ATP-competitive and allosteric inhibitors of protein kinases. nih.gov For instance, derivatives targeting Epidermal Growth Factor Receptor (EGFR), B-Raf, and MEK kinases often exhibit an ATP-competitive mechanism. nih.gov The specific interactions and the resulting mechanism of inhibition are highly dependent on the substitution pattern of the pyrazolo[1,5-a]pyridine core.
Furthermore, 6-Bromo-4-methoxypyrazolo[1,5-a]pyridine-3-carbonitrile serves as a key intermediate in the synthesis of Selpercatinib, a potent and selective inhibitor of the Rearranged during Transfection (RET) kinase. chemicalbook.comgoogle.com Selpercatinib itself functions as an ATP-competitive inhibitor, with its pyrazolo[1,5-a]pyridine core playing a critical role in binding to the hinge region of the RET kinase. nih.gov This lineage provides strong circumstantial evidence that the foundational scaffold, including the 6-bromo-4-methoxy substituted pyrazolo[1,5-a]pyridine core, is predisposed to an ATP-competitive mode of action.
Computational and Theoretical Chemical Studies of Pyrazolo 1,5 a Pyridine Systems
Molecular Modeling and Docking Simulations for Ligand-Target Interactions
Molecular modeling and docking simulations are powerful computational tools used to predict the binding orientation and affinity of a small molecule (ligand) to a larger molecule, typically a protein target. This approach is instrumental in structure-based drug design, helping to elucidate the mechanism of action and to identify key interactions that stabilize the ligand-target complex.
In the context of pyrazolo[1,5-a]pyridine (B1195680) and its isosteres like pyrazolo[1,5-a]pyrimidines, molecular docking studies have been extensively employed to understand their interactions with various protein kinases, which are common targets in cancer therapy. nih.govekb.eg For instance, docking simulations of pyrazolo[1,5-a]pyrimidine (B1248293) derivatives with Cyclin-Dependent Kinase 2 (CDK2) have revealed crucial binding modes. These studies often show that the pyrazolo[1,5-a]pyrimidine core forms essential hydrogen bonds with hinge region residues of the kinase, such as Leu83, mimicking the binding of ATP. ekb.eg Substituents on the scaffold can then be strategically modified to optimize hydrophobic and other interactions within the active site. nih.gov
While specific docking studies on 5-Bromo-4-methoxypyrazolo[1,5-a]pyridine are not extensively documented in publicly available literature, the methodology would follow established protocols. A typical workflow would involve:
Preparation of the protein structure: Obtaining a high-resolution crystal structure of the target protein from a repository like the Protein Data Bank (PDB).
Preparation of the ligand: Building the 3D structure of this compound and optimizing its geometry to find the lowest energy conformation.
Docking simulation: Using software like AutoDock or Glide to place the ligand into the defined binding site of the protein and score the different poses based on a scoring function that estimates binding affinity.
Analysis of results: Visualizing the best-scoring poses to identify key interactions such as hydrogen bonds, hydrophobic interactions, and pi-stacking.
For pyrazolo[1,5-a]pyrimidine derivatives targeting Tropomyosin receptor kinases (Trks), molecular docking has shown that the N1 atom of the core scaffold often forms a hydrogen bond with the hinge region residue Met592. mdpi.com The various substituents on the ring system are then explored to enhance binding affinity and selectivity. mdpi.com
The following table summarizes representative findings from docking studies on related pyrazolo[1,5-a]pyrimidine systems.
| Compound Class | Target Protein | Key Interactions Observed | Reference |
| Pyrazolo[1,5-a]pyrimidin-2-amines | CDK2 | Hydrogen bonding with Leu83 in the phosphate (B84403) binding area. | ekb.eg |
| 7-Aryl-pyrazolo[1,5-a]pyrimidines | DNA | Groove binding mode. | semanticscholar.org |
| Pyrazolo[1,5-a]pyrimidine derivatives | TrkA | Hydrogen bond formation with Met592 in the hinge region. | mdpi.com |
Density Functional Theory (DFT) Calculations for Electronic Properties and Reaction Mechanisms
Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems, particularly atoms, molecules, and the condensed phases. DFT is widely used to calculate various molecular properties such as optimized geometry, vibrational frequencies, and electronic properties like HOMO (Highest Occupied Molecular Orbital) and LUMO (Lowest Unoccupied Molecular Orbital) energies. nih.govmdpi.com
For heterocyclic systems like pyrazolo[1,5-a]pyridines, DFT calculations provide deep insights into their reactivity and stability. nih.gov The optimized molecular structure can be compared with experimental data from X-ray crystallography to validate the computational method. researchgate.net The calculated energies of HOMO and LUMO are particularly important as they help in understanding the charge transfer within the molecule and its reactivity. A smaller HOMO-LUMO energy gap generally implies a higher reactivity of the molecule.
DFT studies on various pyridine (B92270) derivatives have been performed to understand their structural and electronic properties. nih.govresearchgate.net For example, in a study on 5-Bromo-2-(trifluoromethyl)pyridine, DFT calculations using the B3LYP functional were employed to determine the optimized geometry, vibrational frequencies, and HOMO-LUMO energies. researchgate.net Such calculations for this compound would allow for the prediction of its geometric parameters (bond lengths and angles), vibrational spectra (IR and Raman), and electronic characteristics.
The global reactivity descriptors, which can be derived from DFT calculations, are also crucial in correlating the electronic structure with biological activity. nih.gov These descriptors include:
Chemical Potential (μ): Describes the tendency of electrons to escape from the system.
Hardness (η): Measures the resistance to charge transfer.
Electrophilicity Index (ω): Quantifies the ability of a molecule to accept electrons.
These theoretical calculations are valuable for understanding reaction mechanisms, predicting sites of electrophilic and nucleophilic attack, and explaining the observed biological activities of pyrazolo[1,5-a]pyridine derivatives.
| Calculated Property | Significance | Typical DFT Functional Used |
| Optimized Molecular Geometry | Provides bond lengths, bond angles, and dihedral angles. | B3LYP, CAM-B3LYP |
| Vibrational Frequencies | Predicts IR and Raman spectra for structural confirmation. | B3LYP |
| HOMO-LUMO Energies | Relates to electronic transitions and chemical reactivity. | B3LYP, TD-DFT |
| Global Reactivity Descriptors | Correlates electronic structure with biological activity. | B3LYP |
Pharmacokinetic Prediction Methodologies (Theoretical Aspects)
In silico methods for predicting Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties are integral to modern drug discovery. These computational models allow for the early assessment of the pharmacokinetic profile of a compound, helping to identify potential liabilities before resource-intensive synthesis and testing.
For pyrazolo[1,5-a]pyridine and related heterocyclic systems, various computational tools and methodologies are used to predict their drug-likeness and pharmacokinetic properties. nih.gov A common starting point is the evaluation of Lipinski's Rule of Five, which assesses properties like molecular weight, lipophilicity (logP), and the number of hydrogen bond donors and acceptors to predict oral bioavailability. nih.gov
More advanced theoretical methodologies include:
Quantitative Structure-Activity Relationship (QSAR): 3D-QSAR models can be built to correlate the structural features of a series of compounds with their biological activity or a specific pharmacokinetic property. nih.gov
Physiologically Based Pharmacokinetic (PBPK) Modeling: These models simulate the fate of a drug in the body based on physiological, biochemical, and physicochemical properties.
Prediction of Metabolism: Computational models can predict the sites of metabolism by cytochrome P450 enzymes, which is crucial for understanding a drug's half-life and potential for drug-drug interactions. mdpi.com
Toxicity Prediction: In silico models can screen for potential toxicity endpoints, such as carcinogenicity or hERG channel inhibition. nih.gov
Studies on pyrazolo[1,5-a]pyrimidine derivatives have utilized such in silico predictions to confirm that designed compounds fall within the acceptable range for drug-likeness and exhibit good gastrointestinal absorption. nih.gov For a compound like this compound, these theoretical methods would be applied to estimate its pharmacokinetic profile and guide further optimization if necessary.
| Predicted Property | Computational Method/Model | Importance in Drug Discovery |
| Oral Bioavailability | Lipinski's Rule of Five | Early assessment of drug-likeness. |
| Gastrointestinal Absorption | In silico ADMET models | Predicts absorption after oral administration. |
| Metabolic Stability | PBPK modeling, CYP metabolism prediction | Estimates the compound's half-life in the body. mdpi.com |
| Toxicity | In silico toxicity screening | Identifies potential safety concerns early on. nih.gov |
NMR and Other Spectroscopic Computational Studies for Structural Elucidation and Conformational Analysis
Computational methods are frequently used in conjunction with experimental spectroscopic techniques like Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy for the unambiguous structural elucidation and conformational analysis of molecules. nih.govmdpi.com
DFT calculations, as mentioned earlier, can predict the vibrational frequencies of a molecule, which can then be compared with an experimental IR spectrum to aid in its interpretation. nih.gov Similarly, computational methods can be used to predict NMR chemical shifts. The Gauge-Including Atomic Orbital (GIAO) method is commonly employed for this purpose and has been shown to provide results that are in good agreement with experimental data for various organic molecules. nih.gov
For complex molecules like pyrazolo[1,5-a]pyridine derivatives, which may have multiple possible conformations, computational studies can help in determining the most stable conformer in solution. nih.gov By calculating the relative energies of different conformers, it is possible to predict which one will be predominantly populated. This information is crucial for understanding the molecule's 3D structure and how it interacts with its biological target.
Furthermore, computational analysis of Nuclear Overhauser Effect (NOE) data from 2D NMR experiments can provide valuable information about interproton distances, which helps in confirming the spatial arrangement of atoms in the molecule. nih.gov Combining experimental NMR data with computational modeling provides a powerful approach for the detailed structural and conformational analysis of novel pyrazolo[1,5-a]pyridine derivatives. mdpi.com
| Computational Method | Application | Corresponding Experimental Technique |
| DFT Vibrational Frequency Calculation | Aids in the assignment of peaks in the vibrational spectrum. | IR and Raman Spectroscopy |
| GIAO-DFT NMR Chemical Shift Calculation | Predicts 1H and 13C NMR spectra to confirm structure. | NMR Spectroscopy |
| Conformational Search and Energy Calculation | Determines the most stable 3D structure of the molecule. | 2D NMR (NOESY) |
Emerging Research Directions and Future Perspectives for Pyrazolo 1,5 a Pyridine Chemistry
Advancements in Synthetic Optimization and Efficiency
The synthesis of pyrazolo[1,5-a]pyridines has evolved significantly, moving towards methods that offer higher efficiency, greater structural diversity, and improved environmental sustainability. nih.gov Modern strategies focus on minimizing reaction steps and purification requirements. For instance, microwave-assisted synthesis has emerged as a valuable tool, often leading to dramatically reduced reaction times and higher yields compared to conventional heating methods. nih.gov
Palladium-catalyzed cross-coupling reactions are also pivotal, enabling the precise and versatile introduction of a wide array of functional groups onto the heterocyclic core. nih.gov This allows for the systematic modification of the scaffold to tune its properties. Furthermore, cross-dehydrogenative coupling (CDC) reactions represent another frontier, providing a direct way to form carbon-carbon and carbon-heteroatom bonds without pre-functionalization of the substrates, thereby improving atom economy. acs.org These advanced methods are crucial for rapidly generating libraries of novel pyrazolo[1,5-a]pyridine (B1195680) derivatives for screening and optimization in both drug discovery and materials science.
Strategies for Enhanced Selectivity and Bioavailability in Novel Derivatives
In the context of drug discovery, a primary goal is to design derivatives with high selectivity for their biological target and favorable pharmacokinetic properties, including oral bioavailability. For the pyrazolo[1,5-a]pyridine scaffold, this is often achieved through meticulous structure-activity relationship (SAR) studies. The fused bicyclic system provides a rigid framework where substitutions at various positions can significantly alter the molecule's electronic properties, lipophilicity, and spatial arrangement. nih.gov
Key strategies include:
Targeted Substitutions: Introducing specific functional groups at positions around the pyrazolo[1,5-a]pyridine core can create key interactions (e.g., hydrogen bonds, hydrophobic interactions) with a target enzyme or receptor, enhancing binding affinity and selectivity.
Modulation of Physicochemical Properties: The addition of polar groups or basic amine functionalities can improve aqueous solubility, a critical factor for bioavailability. Fine-tuning the balance between lipophilicity and polarity is essential for ensuring the compound can pass through cell membranes while remaining soluble in physiological fluids.
Conformational Control: Introducing bulky groups can lock the molecule into a specific conformation that is optimal for binding to the target, which can also contribute to enhanced selectivity.
These strategies have been extensively applied to the related pyrazolo[1,5-a]pyrimidine (B1248293) class of kinase inhibitors, providing a valuable blueprint for the development of pyrazolo[1,5-a]pyridine-based therapeutics.
Exploration of Pyrazolo[1,5-a]pyridines in Materials Science and Photophysical Applications
Beyond their biological roles, pyrazolo[1,5-a]pyridines are emerging as promising candidates for applications in materials science, largely due to their inherent photophysical properties. Research has demonstrated that the pyrazolo[1,5-a]pyridine core itself can function as a novel fluorophore. nih.gov
One study reported a pyrazolo[1,5-a]pyridine derivative that exhibits a high fluorescence quantum yield of 0.64 under acidic conditions. nih.govbohrium.com This property was harnessed to develop a fluorescent probe for detecting pH changes, demonstrating high selectivity and a rapid response time of less than 10 seconds. nih.gov The mechanism is believed to involve an intramolecular charge transfer (ICT) process, which is sensitive to the protonation state of the molecule. bohrium.com
The photophysical properties of the broader class of fused aza-heterocycles are highly tunable. Studies on the related pyrazolo[1,5-a]pyrimidine scaffold show that the strategic placement of electron-donating groups (EDGs) or electron-withdrawing groups (EWGs) can significantly alter the absorption and emission wavelengths, as well as the fluorescence quantum yields. rsc.orgnih.gov This tunability opens the door for designing tailored materials for specific applications. While not yet extensively explored for pyrazolo[1,5-a]pyridines, related nitrogen-containing heterocyclic systems have been successfully employed as host materials in organic light-emitting diodes (OLEDs), suggesting a potential avenue for future research with this scaffold. acs.org
Table 1: Illustrative Photophysical Properties of Substituted Pyrazolo[1,5-a]pyrimidine Analogs
| Compound | Solvent | Absorption Max (λabs, nm) | Emission Max (λem, nm) | Quantum Yield (ΦF) |
| Analog 1 (7-Ph) | Dichloromethane | 350 | 398 | 0.44 |
| Analog 2 (7-(4-MeOPh)) | Dichloromethane | 362 | 415 | 0.97 |
| Analog 3 (7-(4-NO2Ph)) | Dichloromethane | 398 | 569 | 0.01 |
Data is illustrative and based on studies of 7-aryl-3-methylpyrazolo[1,5-a]pyrimidines to demonstrate the effect of substituents on photophysical properties. rsc.org
Addressing Research Challenges in Pyrazolo[1,5-a]pyridine-Based Drug Discovery
Despite the therapeutic promise of pyrazolo[1,5-a]pyridine derivatives, their development into clinical drugs faces several hurdles common to small-molecule inhibitors. A significant challenge is the emergence of drug resistance, particularly in oncology. nih.gov Cancer cells can develop mutations in the target protein, which prevent the drug from binding effectively. Overcoming this requires the design of next-generation inhibitors that can bind to both the original (wild-type) and mutated forms of the target.
Other key challenges include:
Off-Target Effects: Achieving high selectivity is crucial to minimize toxicity. Inhibition of unintended proteins can lead to adverse side effects. Comprehensive screening and SAR optimization are needed to reduce off-target activity.
Pharmacokinetic Profile: Poor solubility, low absorption, rapid metabolism, or fast excretion can limit a drug's efficacy. Medicinal chemistry efforts must focus on optimizing these ADME (absorption, distribution, metabolism, and excretion) properties to ensure the drug reaches its target at a therapeutic concentration for an adequate duration.
Potential for Deuterium (B1214612) Labeling in Mechanistic and Drug Design Studies
Deuterium labeling, where one or more hydrogen atoms in a molecule are replaced by its heavier isotope, deuterium, is a powerful and increasingly utilized tool in chemical research. For pyrazolo[1,5-a]pyridines, this technique holds significant potential in two main areas.
First, it is invaluable for elucidating reaction mechanisms. By strategically placing deuterium labels, chemists can track the movement of atoms through a reaction sequence, providing definitive evidence for proposed mechanistic pathways.
Second, deuterium labeling is an emerging strategy in drug design known as the "deuterium effect." The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond. If a C-H bond is broken during a critical step in a drug's metabolism, replacing it with a C-D bond can slow down this process. This can lead to improved metabolic stability, a longer drug half-life, and potentially a better safety profile by reducing the formation of reactive metabolites. An efficient method for preparing 7-deutero-pyrazolo[1,5-a]pyridine derivatives has been developed using a simple H/D exchange in basic deuterium oxide (D2O), making these labeled compounds accessible for further study.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 5-Bromo-4-methoxypyrazolo[1,5-a]pyridine, and how can reaction conditions be adjusted to improve yield?
- Methodological Answer : The compound is typically synthesized via bromination of pyrazolo[1,5-a]pyridine derivatives using reagents like N-bromosuccinimide (NBS). Key parameters include solvent choice (e.g., anhydrous MeCN), temperature (room temperature), and stoichiometric control. For example, methyl pyrazolo[1,5-a]pyrazine-4-carboxylate reacts with NBS in MeCN to yield brominated derivatives with ~90% efficiency after recrystallization . Adjusting reaction time (3–20 hours) and post-reaction purification (e.g., filtration with methyl tert-butyl ether) can optimize yields.
Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?
- Methodological Answer :
- <sup>1</sup>H/<sup>13</sup>C NMR : Resolves regioselectivity and substitution patterns (e.g., δ = 142.1 ppm for pyrazine carbons in DMSO-d6) .
- Mass Spectrometry (MS) : Confirms molecular weight (e.g., m/z 359 [M+H]<sup>+</sup> for brominated analogs) .
- HPLC : Validates purity (>98%) using C18 columns with ammonium acetate buffer (pH 6.5) .
- IR Spectroscopy : Identifies functional groups (e.g., C=O stretches at 1680–1725 cm<sup>-1</sup>) .
Q. What are the solubility and storage guidelines for this compound in experimental settings?
- Methodological Answer :
| Solvent | Solubility (10 mM) | Storage Conditions |
|---|---|---|
| DMSO | 4.15 mL | RT, sealed, dry |
| Ethanol | 2.07 mL | -20°C, desiccated |
- Note: Aqueous solubility is limited; use co-solvents like DMSO for biological assays. Degradation occurs under moisture; store in inert atmospheres .
Advanced Research Questions
Q. How can researchers address regioselectivity challenges during electrophilic substitution reactions on the pyrazolo[1,5-a]pyridine scaffold?
- Methodological Answer : The methoxy group at position 4 directs electrophiles (e.g., Br<sup>+</sup>) to position 5 due to its electron-donating resonance effect. Steric hindrance from the fused pyrazole ring further limits substitution at position 3. Computational modeling (DFT) and <sup>13</sup>C NMR coupling constants can predict and confirm regioselectivity . For example, bromination with NBS in MeCN selectively yields 5-bromo derivatives .
Q. What is the role of the methoxy group in modulating the compound’s biological activity, and how can this be experimentally validated?
- Methodological Answer : The methoxy group enhances lipophilicity and bioavailability, as shown in comparative studies with non-substituted analogs. To validate:
- SAR Studies : Synthesize analogs (e.g., 5-Bromo-4-H-pyrazolo[1,5-a]pyridine) and compare IC50 values in kinase inhibition assays.
- Molecular Docking : Simulate interactions with target proteins (e.g., EGFR) to identify hydrogen bonding with the methoxy oxygen .
Q. How does the compound’s stability vary under different pH and temperature conditions, and what analytical methods detect degradation products?
- Methodological Answer :
| Condition | Stability Outcome | Detection Method |
|---|---|---|
| pH < 3 | Hydrolysis of methoxy group | HPLC (retention time shift) |
| pH > 10 | Dehalogenation (Br<sup>-</sup> release) | Ion Chromatography |
| 60°C, 72 hours | <5% degradation | LC-MS/MS |
- Degradation pathways include demethylation and ring-opening; use accelerated stability studies (ICH Q1A guidelines) .
Q. How can contradictory data in biological assays (e.g., IC50 variability) be resolved when testing this compound?
- Methodological Answer :
- Assay Standardization : Use internal controls (e.g., staurosporine for kinase assays) and validate cell lines for target expression.
- Solvent Consistency : Ensure DMSO concentrations ≤0.1% to avoid cytotoxicity artifacts.
- Data Normalization : Apply Z’-factor statistical analysis to distinguish true hits from noise. Contradictions often arise from variations in cell permeability or off-target effects; orthogonal assays (e.g., SPR, ITC) can confirm binding .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
